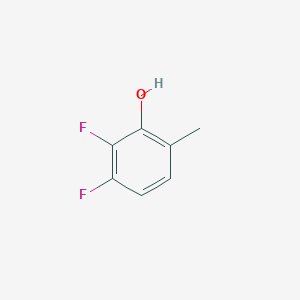

2,3-Difluoro-6-methylphenol

Description

Molecular Architecture and Isomeric Considerations

The molecular formula of 2,3-difluoro-6-methylphenol is C₇H₆F₂O , with a molecular weight of 144.12 g/mol. The SMILES notation (OC₁=C(C)C=CC(F)=C₁F ) explicitly defines the substituent positions: fluorine atoms occupy adjacent carbons (2 and 3) on the aromatic ring, while the methyl group is para to the hydroxyl group at position 6. This arrangement creates a unique electronic environment due to the electron-withdrawing effects of fluorine and the electron-donating nature of the methyl group.

Isomeric Stability and Tautomerism

The compound’s isomeric landscape is constrained by the fixed positions of its substituents. Unlike monosubstituted fluorophenols, which exhibit positional isomerism (ortho, meta, para), the presence of two fluorine atoms at adjacent positions limits isomer diversity. Theoretical studies on fluorophenols suggest that meta-substituted isomers generally exhibit greater thermodynamic stability due to reduced steric strain and optimized electrostatic interactions. However, in 2,3-difluoro-6-methylphenol, the proximity of the fluorine atoms introduces steric hindrance, offsetting potential electronic stabilization.

Table 1: Comparative Bond Lengths and Angles in Fluorophenols

The methyl group at position 6 introduces additional steric bulk, which may perturb the planarity of the aromatic ring. Density functional theory (DFT) calculations on analogous systems predict a slight out-of-plane distortion of the hydroxyl group to minimize repulsion with adjacent fluorine atoms.

Properties

Molecular Formula |

C7H6F2O |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

2,3-difluoro-6-methylphenol |

InChI |

InChI=1S/C7H6F2O/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 |

InChI Key |

CFWXGLRIMOOKRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of 6-Methylphenol

Method Overview:

A classical approach involves selective halogenation of 6-methylphenol (2-methylphenol) using fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions on the aromatic ring.

- Starting Material: 6-Methylphenol (o-cresol)

- Reagents:

- Selectfluor or diethylaminosulfur trifluoride (DAST) as fluorinating agents

- Catalysts such as iron or aluminum halides to promote regioselectivity

- Conditions:

- Temperature maintained between 0°C and 25°C to control reactivity

- Use of inert solvents like acetonitrile or dichloromethane

- Reaction Pathway:

- Electrophilic aromatic substitution where fluorine atoms replace hydrogen at the 2- and 3- positions relative to the hydroxyl group, favored by the activating hydroxyl group and methyl substituent.

- High regioselectivity for ortho and para positions

- Minimal by-products when carefully controlled

- Potential over-fluorination

- Requires precise control of reaction conditions

Fluorination of 6-Methylphenol via Nucleophilic Substitution

Method Overview:

Utilizes nucleophilic fluorinating agents such as potassium bifluoride or cesium fluoride to substitute activated positions on methylphenol derivatives.

- Starting Material: 6-Methylphenol or its derivatives with activating groups

- Reagents:

- Potassium bifluoride (KHF₂) or cesium fluoride (CsF)

- Conditions:

- Elevated temperatures around 80–120°C

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Reaction Pathway:

- Nucleophilic attack on activated aromatic carbons, especially if directed by existing substituents, leading to the formation of 2,3-difluoro-6-methylphenol

- Suitable for late-stage fluorination

- Good control over mono- or difluorination

- Requires high temperatures and careful monitoring to prevent polyfluorination

Multi-step Synthesis via Aromatic Chlorination and Fluorination

Method Overview:

A sequential approach involving initial chlorination or bromination followed by fluorination, leveraging halogen exchange reactions.

- Step 1:

- Chlorinate 6-methylphenol at the 2- and 3- positions using N-chlorosuccinimide (NCS) under radical conditions

- Step 2:

- Perform nucleophilic fluorination on the chlorinated intermediate using potassium fluoride in a suitable solvent

- Reaction Conditions:

- Radical initiation at 60–80°C for chlorination

- Fluorination at similar elevated temperatures with polar aprotic solvents

- High regioselectivity with controlled halogen exchange

- Flexibility in tuning fluorine incorporation

- Multi-step process with potential for side reactions

Source: Patent CA2092407A1 (1997)

Method Summary:

- Reacts 2,3,4-trifluoronitrobenzene with aqueous alkali metal hydroxide (preferably potassium hydroxide) in the absence of organic solvents.

- The reaction occurs at temperatures between 20°C and 100°C, with pH adjusted to about 1–6 by acid addition.

- The product is isolated via steam distillation after cooling, yielding isomer-free 2,3-difluoro-6-nitrophenol, which can be further reduced to the phenol derivative.

Relevance to 2,3-Difluoro-6-Methylphenol: While this patent specifically discusses nitrophenol derivatives, the methodology can be adapted for methylphenol derivatives by replacing nitro groups with methyl groups on the aromatic ring, employing similar reaction conditions for selective fluorination.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroquinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized phenols.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2,3-Difluoro-6-methylphenol serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of drugs targeting specific biological pathways. The compound's fluorinated structure enhances the pharmacokinetic properties of drug candidates, making them more effective and selective in their action.

Case Study:

In a study focusing on the synthesis of anti-infective agents, 2,3-difluoro-6-methylphenol was utilized to create derivatives that exhibited improved activity against bacterial strains. This highlights its potential in developing new therapeutic agents .

Analytical Chemistry

Reagent for Detection:

The compound is employed as a reagent in various analytical methods to detect and quantify chemical substances. Its unique reactivity allows for enhanced accuracy in laboratory analyses, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry.

Application Example:

In research aimed at environmental monitoring, 2,3-difluoro-6-methylphenol was used to develop assays for detecting pollutants in water samples. The sensitivity and specificity of these assays were significantly improved through the use of this compound, demonstrating its utility in environmental chemistry .

Environmental Monitoring

Pollutant Detection:

2,3-Difluoro-6-methylphenol is applied in the detection of environmental pollutants. Its ability to form stable complexes with various analytes makes it an effective tool for ensuring compliance with environmental regulations.

Research Findings:

Studies have shown that using this compound can facilitate the monitoring of hazardous substances in industrial effluents. Its application aids industries in adhering to environmental standards and contributes to ecosystem protection .

Material Science

Development of Advanced Materials:

The unique chemical properties of 2,3-difluoro-6-methylphenol make it suitable for developing advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to degradation.

Example Application:

Research has indicated that incorporating 2,3-difluoro-6-methylphenol into polymer matrices can improve thermal stability and mechanical properties. This has implications for creating materials used in high-performance applications such as aerospace and automotive industries .

Biochemical Research

Studying Enzyme Activity:

In biochemical research, 2,3-difluoro-6-methylphenol is utilized to investigate enzyme activities and metabolic pathways. Its fluorinated structure can influence enzyme kinetics, providing insights into biological processes.

Case Study:

A study demonstrated that this compound could modulate the activity of specific enzymes involved in metabolic pathways related to drug metabolism. This highlights its potential as a tool for understanding drug interactions and optimizing therapeutic strategies .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Enhances pharmacokinetic properties |

| Analytical Chemistry | Reagent for detection | Improves accuracy in chemical analyses |

| Environmental Monitoring | Detection of pollutants | Aids compliance with environmental regulations |

| Material Science | Development of advanced materials | Enhances durability and resistance |

| Biochemical Research | Studying enzyme activity | Provides insights into metabolic pathways |

Mechanism of Action

The mechanism by which 2,3-Difluoro-6-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended role.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2,3-Difluoro-6-methylphenol and its analogs:

Key Comparative Analysis

Acidity

- 2,3-Difluoro-6-nitrophenol: The nitro (-NO₂) group strongly withdraws electrons, significantly lowering the pKa (increased acidity) compared to 2,3-Difluoro-6-methylphenol .

- 4-Ethoxy-2,3-difluoro-6-methylphenol: The ethoxy (-OCH₂CH₃) group donates electrons via resonance, slightly reducing acidity relative to the parent phenol .

- 2-Fluoro-6-methoxyphenol: Methoxy (-OCH₃) is electron-donating, but the single fluorine atom results in lower acidity than 2,3-Difluoro-6-methylphenol .

Solubility and Boiling Point

- The ethoxy derivative exhibits low water solubility (0.21 g/L) due to its hydrophobic alkyl chain, whereas 2-Fluoro-6-methoxyphenol is more soluble in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.